molecular formula C9H6N2O3 B041702 5-Nitroquinolin-2(1h)-one CAS No. 6938-27-8

5-Nitroquinolin-2(1h)-one

Cat. No. B041702
CAS RN: 6938-27-8
M. Wt: 190.16 g/mol
InChI Key: NRZABPOFVNBWMI-UHFFFAOYSA-N
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Description

5-Nitroquinolin-2(1h)-one is a chemical compound with potential interest in various fields, including coordination chemistry and medicinal chemistry. The compound's unique structural features, including the nitro group and the quinolinone backbone, make it a candidate for synthesis and structural analysis, chemical reactions, and exploration of its physical and chemical properties.

Synthesis Analysis

The synthesis of 5-Nitroquinolin-2(1h)-one derivatives has been explored through various methods, including the use of mixed-ligand complexes and direct synthesis from nitrophenyl precursors. Notably, studies have shown that the presence of the nitro group significantly influences the synthetic pathways and the resulting molecular structures (Chen et al., 2000).

Molecular Structure Analysis

The molecular structure of 5-Nitroquinolin-2(1h)-one and its derivatives has been characterized through various structural analyses. X-ray diffraction studies have highlighted the impact of the nitro group on the molecular geometry and the formation of hydrogen bonds in crystal structures (Gotoh & Ishida, 2019).

Chemical Reactions and Properties

5-Nitroquinolin-2(1h)-one participates in a range of chemical reactions, leveraging its nitro group and quinoline core. These reactions include redox transformations, cycloadditions, and interactions with phosphines. Such chemical versatility underscores its potential in synthetic chemistry and the development of new compounds with varied biological activities (Pedron et al., 2018).

Physical Properties Analysis

The physical properties of 5-Nitroquinolin-2(1h)-one, such as solubility, melting point, and stability, are crucial for its application in chemical syntheses and potential pharmaceutical uses. These properties are influenced by the nitro group and the overall molecular structure, affecting its behavior in different environments and reactions.

Chemical Properties Analysis

The chemical properties of 5-Nitroquinolin-2(1h)-one, including reactivity, acidity, and potential for forming coordination complexes, are significant for its application in material science and medicinal chemistry. The nitro group plays a pivotal role in determining these properties, influencing the compound's behavior in various chemical contexts (Altowyan et al., 2022).

Scientific Research Applications

  • Vicarious Nucleophilic Substitution Studies : It is used to study vicarious nucleophilic substitution in nitroquinolines, especially in positions 6, 5, and 7 (Mąkosza, Kinowski, Danikiewicz, & Mudryk, 1986).

  • Synthesis of Benzazepine Derivatives : The compound plays a role in synthesizing 1H-, 3H-, and 5H-2-benzazepine derivatives (Danikiewicz & Mąkosza, 1991).

  • Potential in Pro-Drugs for Cancer Treatment : It has potential applications as pro-drugs for selective release of therapeutic drugs in hypoxic solid tumors, showing promise in cancer therapy (Berry, Watson, Whish, & Threadgill, 1997).

  • Bioreductive Activation in Prodrug Systems : 5-Nitroquinolin-2(1h)-one is considered a potential prodrug system for bioreductive activation (Couch, Burke, Knox, & Moody, 2008).

  • Hypoxia-Selective Cytotoxicity in Tumor Cells : It shows hypoxia-selective cytotoxicity and can be used in combination with radiation to kill tumor cells at intermediate oxygen tensions (Siim, Atwell, & Wilson, 1994).

  • Antimicrobial, Anti-Inflammatory, and Anticancer Agent : 8-Hydroxy-5-nitroquinoline is recognized as an antimicrobial, anti-inflammatory, and anticancer agent (Wang, Zhang, Pan, Zheng, Xue, Du, & Xie, 2022).

  • Use as a Fluorogenic Probe in Tumor Models : 6-nitroquinoline can be used as a fluorescent substrate to detect and profile one-electron reductases in cell culture or biopsy samples and as a fluorogenic probe for detecting hypoxia in tumor models (Rajapakse, Linder, Morrison, Sarkar, Leigh, Barnes, Daniels, & Gates, 2013).

  • Treatment of Urinary Tract Infections : Nitroxoline, a derivative, is used in treating urinary tract infections, particularly those due to gram-negative bacilli like E. coli, and shows activity against fungi and other pathogens (Bergogne-Bérézin, Berthelot, & Muller-Serieys, 1987).

  • Potential in Nonlinear Optical (NLO) Materials : Some derivatives exhibit nonlinear optical (NLO) behavior, suggesting their consideration for further development of NLO materials (Sureshkumar, Mary, Suma, Armaković, Armaković, Alsenoy, Narayana, & Sasidharan, 2018).

Safety And Hazards

The safety information available indicates that 5-Nitroquinolin-2(1h)-one is a compound with some hazards. The signal word for this compound is “Warning” and it has hazard statements H302, H315, H319, and H335 .

Future Directions

Quinoline has become an essential heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry . Therefore, further functionalization of 1-methyl-2-quinolones as well as other quinolines seems to be very promising .

properties

IUPAC Name

5-nitro-1H-quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O3/c12-9-5-4-6-7(10-9)2-1-3-8(6)11(13)14/h1-5H,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRZABPOFVNBWMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=O)N2)C(=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70288050
Record name 5-nitroquinolin-2(1h)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70288050
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Nitroquinolin-2(1h)-one

CAS RN

6938-27-8
Record name 2(1H)-Quinolinone, 5-nitro-
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-nitroquinolin-2(1h)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70288050
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-nitro-1,2-dihydroquinolin-2-one
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
J Pedron, C Boudot, S Hutter… - European journal of …, 2018 - Elsevier
To study the antiparasitic 8-nitroquinolin-2(1H)-one pharmacophore, a series of 31 derivatives was synthesized in 1–5 steps and evaluated in vitro against both Leishmania infantum …
Number of citations: 23 www.sciencedirect.com
J Pedron, C Boudot, S Hutter, S Bourgeade-Delmas… - 2018 - core.ac.uk
To study the antiparasitic 8-nitroquinolin-2 (1H)-one pharmacophore, a series of 31 derivatives was synthesized in 1-5 steps and evaluated in vitro against both Leishmania infantum …
Number of citations: 1 core.ac.uk
F HAO - 2018 - core.ac.uk
Natural as well as unnatural 1-methyl-2-quinolones (MeQones) are heterocyclic compounds with a wide range of pharmacologically important activities. In addition, they also serve as …
Number of citations: 0 core.ac.uk
OP Demidov, DY Pobedinskaya, AА Borovleva… - Chemistry of …, 2021 - Springer
Arylamino derivatives of both the corresponding nitroquinolones and nitrosoquinolones were first obtained by direct nucleophilic substitution of hydrogen in the molecules of 1-methyl-5(…
Number of citations: 2 link.springer.com
ASC Fonseca, MST Gonçalves, SPG Costa - Amino Acids, 2010 - Springer
In order to evaluate the application of quinolone as a new photocleavable protecting group, in comparison with coumarin, a series of model phenylalanine conjugates were prepared by …
Number of citations: 35 link.springer.com
SH Kwak, S Shin, JH Lee, JK Shim, M Kim… - European journal of …, 2018 - Elsevier
Screening a compound library of quinolinone derivatives identified compound 11a as a new P2X7 receptor antagonist. To optimize its activity, we assessed structure-activity …
Number of citations: 25 www.sciencedirect.com
SS Fu, XY Ren, S Guo, G Lan, ZM Zhang, TB Lu, W Lin - Iscience, 2020 - cell.com
Quinolones and isoquinolones are of interest to pharmaceutical industry owing to their potent biological activities. Herein, we first encapsulated sub-nm Pt nanoclusters into Zr-porphyrin …
Number of citations: 19 www.cell.com
J Tang, X Chen, C Zhao, W Li, S Li… - The Journal of …, 2020 - ACS Publications
The NaIO 4 -mediated sequential iodination/amidation reaction of N-alkyl quinolinium iodide salts has been first developed. This cascade process provides an efficient way to rapidly …
Number of citations: 10 pubs.acs.org

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